molecular formula C25H22ClN3O3S B2812766 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine CAS No. 670271-23-5

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B2812766
CAS No.: 670271-23-5
M. Wt: 479.98
InChI Key: RNYJUBBOAULLIO-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine is a thieno[2,3-b]pyridine derivative with a polyaromatic core functionalized at positions 2, 4, and 4. Key structural features include:

  • Position 4: A 4-methoxyphenyl group, offering electron-donating properties and modulating solubility.
  • Position 2: A morpholine-4-carbonyl moiety, enhancing hydrogen-bonding capacity and influencing pharmacokinetic properties.

This compound shares structural homology with inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a target for tissue repair potentiation . Its molecular weight (~454.92 g/mol, estimated from analogs) and solubility profile (likely soluble in chloroform or DMSO based on ) make it suitable for medicinal chemistry applications.

Properties

IUPAC Name

[3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-31-18-8-4-15(5-9-18)19-14-20(16-2-6-17(26)7-3-16)28-24-21(19)22(27)23(33-24)25(30)29-10-12-32-13-11-29/h2-9,14H,10-13,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJUBBOAULLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.

    Introduction of Substituents: The chlorophenyl, methoxyphenyl, and morpholine-4-carbonyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as chlorinating agents, methoxylating agents, and morpholine derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for chlorination, methanol for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Sulfinyl chains (e.g., 12d, 12t) enhance lipophilicity but reduce hydrogen-bonding capacity compared to the morpholine-4-carbonyl group in the target compound. The morpholine moiety may improve metabolic stability .
  • Position 4 : Aromatic groups like 4-methoxyphenyl (target) or imidazolyl (12t) modulate electron density, affecting target binding. Imidazolyl analogs show higher 15-PGDH inhibition .
  • Position 6: Chlorophenyl (target) vs.

Q & A

Q. What are the recommended synthetic routes for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[2,3-b]pyridine core via cyclization of substituted pyridine derivatives under reflux conditions with ethanol, as seen in analogous thienopyridine syntheses .
  • Step 2 : Introduction of the morpholine-4-carbonyl group via nucleophilic substitution or coupling reactions. For example, morpholine derivatives can react with carbonyl-containing intermediates under reflux with catalysts like triethylamine .
  • Step 3 : Purification via column chromatography or recrystallization from ethanol to achieve >95% purity, as demonstrated in related thienopyridine syntheses .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly to detect residual solvents or byproducts .
  • Solubility Testing : Confirmation in solvents like chloroform, methanol, or DMSO for compatibility with downstream assays .

Q. What are the solubility properties and recommended solvents for in vitro assays?

The compound is slightly soluble in chloroform, methanol, and DMSO, as observed in structurally similar thienopyridines . For in vitro studies:

  • Stock Solutions : Prepare in DMSO (10–20 mM) to ensure solubility.
  • Working Solutions : Dilute in aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity.

Advanced Research Questions

Q. How do structural modifications in the thieno[2,3-b]pyridine core affect biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Chlorophenyl Substitution : Enhances lipophilicity and membrane permeability, critical for intracellular targets .
  • Morpholine-4-carbonyl Group : Improves solubility and modulates pharmacokinetics by influencing hydrogen-bonding interactions .
  • Methoxy Groups : Electron-donating substituents like 4-methoxyphenyl can stabilize π-π stacking interactions with aromatic residues in enzyme active sites . Comparative data from pyrimidine derivatives suggest that replacing the thienopyridine core with pyrimidine reduces antitumor potency, highlighting the importance of the fused-ring system .

Q. What computational methods are used to predict interactions between this compound and biological targets?

Advanced approaches include:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., kinases or GPCRs). For example, docking simulations of similar pyrimidine derivatives identified key interactions with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : To assess binding stability and conformational changes over time (50–100 ns trajectories).
  • Quantum Mechanical (QM) Calculations : For optimizing ligand geometry and charge distribution using software like Gaussian .

Q. How can reaction parameters be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

  • Temperature Control : Reflux conditions (70–80°C) for cyclization steps to balance reaction rate and byproduct formation .
  • Catalyst Screening : Testing bases like LiOH or Et3_3N to enhance morpholine coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for intermediates, switching to ethanol for final steps to aid crystallization .
  • Workflow Integration : Employing high-throughput experimentation (HTE) to screen reaction conditions rapidly .

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